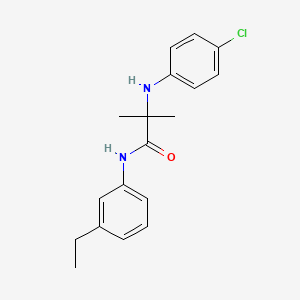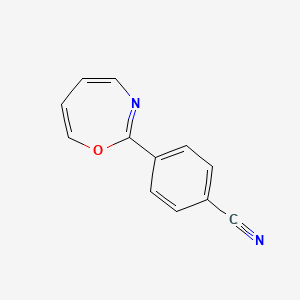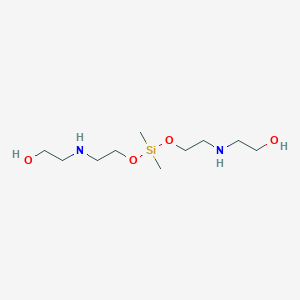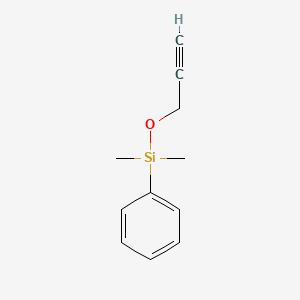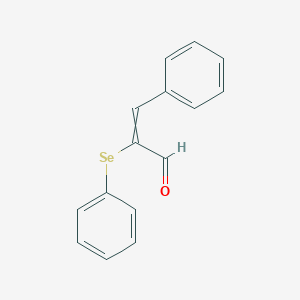![molecular formula C7H9Cl2N3O3S B14372838 3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid CAS No. 91651-47-7](/img/structure/B14372838.png)
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid is a chemical compound known for its unique structure and properties It contains a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an amino group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid typically involves the reaction of 2,6-dichloropyrimidine with an appropriate amine and sulfonic acid derivative. One common method is the nucleophilic substitution reaction where the amino group is introduced at the 4-position of the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring or the sulfonic acid group.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or thiol derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloropyrimidin-4-yl)methanol: A related compound with a hydroxyl group instead of an amino group.
2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: Another similar compound with an aldehyde group at the 5-position.
Uniqueness
3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid is unique due to its combination of a pyrimidine ring with chlorine substitutions and an amino group, along with a sulfonic acid moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Eigenschaften
CAS-Nummer |
91651-47-7 |
|---|---|
Molekularformel |
C7H9Cl2N3O3S |
Molekulargewicht |
286.14 g/mol |
IUPAC-Name |
3-[(2,6-dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H9Cl2N3O3S/c8-5-4-6(12-7(9)11-5)10-2-1-3-16(13,14)15/h4H,1-3H2,(H,10,11,12)(H,13,14,15) |
InChI-Schlüssel |
YGTMMLDKKQBHLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(N=C1Cl)Cl)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



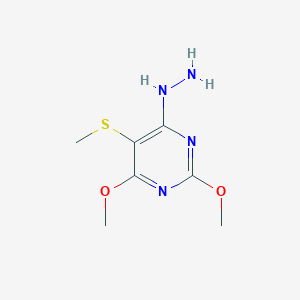
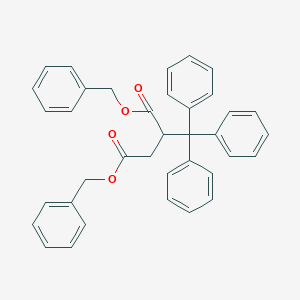
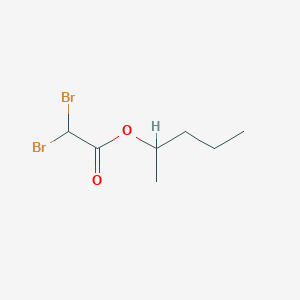
![4-{2-Oxo-2-[(prop-2-en-1-yl)amino]ethoxy}-N-(prop-2-en-1-yl)benzamide](/img/structure/B14372766.png)

![5-({4-[Bis(2-hydroxyethyl)amino]phenyl}methyl)imidazolidine-2,4-dione](/img/structure/B14372785.png)
![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)

